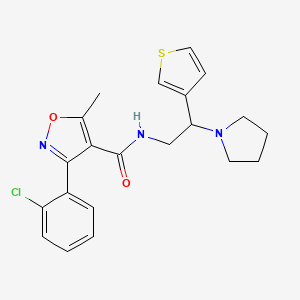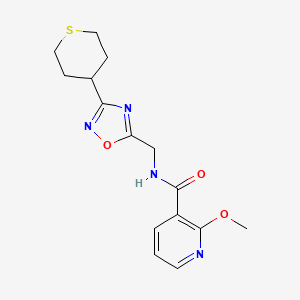
5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide, also known as BRD0705, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of indazole carboxamide compounds and has been found to have potent activity against various diseases.
Mécanisme D'action
The mechanism of action of 5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide involves the inhibition of BET proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated lysine residues on histones, which are involved in the regulation of gene expression. By inhibiting BET proteins, 5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide disrupts the binding of BET proteins to acetylated lysine residues, leading to the downregulation of gene expression.
Biochemical and Physiological Effects:
5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide has been found to have potent effects on various biochemical and physiological processes. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. In addition, 5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide is its potent activity against various diseases, making it a promising therapeutic agent. In addition, its mechanism of action is well understood, making it a valuable tool for studying gene expression and epigenetics. However, one of the limitations of 5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide is its low solubility, which can make it difficult to use in certain experiments.
Orientations Futures
There are many potential future directions for research on 5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide. One area of interest is the development of more potent analogs of 5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide that can be used as therapeutic agents. In addition, research is needed to better understand the mechanism of action of 5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide and its effects on gene expression and epigenetics. Finally, more research is needed to explore the potential therapeutic applications of 5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide in various diseases, including cancer, inflammation, and autoimmune disorders.
Conclusion:
In conclusion, 5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. Its potent activity against various diseases, well-understood mechanism of action, and potential for future research make it a valuable tool for studying gene expression and epigenetics. However, more research is needed to explore its potential therapeutic applications and develop more potent analogs.
Méthodes De Synthèse
The synthesis of 5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide involves a multi-step process that starts with the reaction of 5-bromo-1H-indazole-3-carboxylic acid with 1-cyano-2,2-dimethylpropylamine to form the corresponding amide. The amide is then treated with thionyl chloride and dimethylformamide to yield the corresponding acid chloride, which is then reacted with 3-amino-1H-indazole to form the final product, 5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide.
Applications De Recherche Scientifique
5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide has been found to have potent activity against various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the growth of cancer cells by targeting the bromodomain and extra-terminal (BET) proteins, which are involved in the regulation of gene expression. In addition, 5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been shown to modulate the immune response by targeting the activity of T cells.
Propriétés
IUPAC Name |
5-bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O/c1-14(2,3)11(7-16)17-13(20)12-9-6-8(15)4-5-10(9)18-19-12/h4-6,11H,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKYXYLFUOCEQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)C1=NNC2=C1C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(1S,3R)-3-(cyanomethyl)cyclopentyl]carbamate](/img/no-structure.png)
![1-[(3-chlorophenyl)methyl]-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2628513.png)
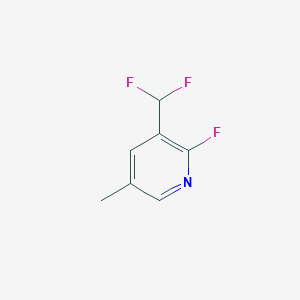
![2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-4-(2-thienyl)pyrimidine](/img/structure/B2628515.png)


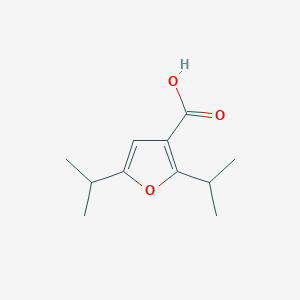
![4-fluoro-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2628521.png)
![5-ethyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2628523.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2628524.png)
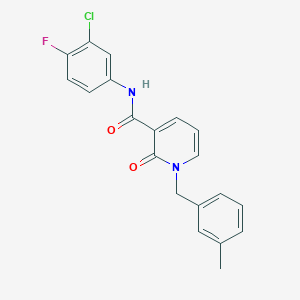
![1-(4-ethylbenzoyl)-4-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine](/img/structure/B2628527.png)
